1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea, also known as CPI-1189, is a small molecule that has gained significant attention in the field of drug discovery and development. It is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. CPI-1189 has shown promising results in preclinical studies for the treatment of various diseases, including inflammatory and respiratory disorders.
Mecanismo De Acción
1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea exerts its pharmacological effects by inhibiting the activity of PDE4 enzyme, which is responsible for the degradation of cAMP. By inhibiting PDE4, this compound increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to a reduction in pro-inflammatory cytokines and chemokines, as well as an increase in anti-inflammatory mediators, thereby suppressing inflammation and improving lung function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of neutrophil and eosinophil recruitment, reduction in mucus production, and relaxation of airway smooth muscle. It also modulates the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines, and enhancing the production of anti-inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea has several advantages as a research tool, including its high potency and selectivity for PDE4, as well as its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as its relatively short half-life and potential for off-target effects at higher doses.
Direcciones Futuras
There are several potential future directions for the research and development of 1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea. One area of interest is the exploration of its potential as a treatment for neuroinflammatory disorders, such as multiple sclerosis and Alzheimer's disease. Another potential application is in the treatment of inflammatory bowel disease, where this compound has shown promising results in preclinical studies. Additionally, there is ongoing research to optimize the pharmacokinetic properties of this compound, such as its half-life and bioavailability, to improve its efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea involves several steps, including the preparation of the oxolane and urea moieties, followed by their coupling to form the final product. The synthetic route has been optimized to achieve high yield and purity of the compound. The detailed synthesis method has been described in several research articles.
Aplicaciones Científicas De Investigación
1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea has been extensively studied for its potential therapeutic applications. Preclinical studies have shown that it has anti-inflammatory, bronchodilatory, and immunomodulatory effects. It has been tested in animal models of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders, where it has demonstrated significant efficacy in reducing airway inflammation and improving lung function.
Propiedades
IUPAC Name |
1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-19(21-17-8-10-24-18(17)13-6-7-13)20-14-3-1-4-15(11-14)25-12-16-5-2-9-23-16/h1,3-4,11,13,16-18H,2,5-10,12H2,(H2,20,21,22)/t16?,17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKVDWXRUWSTSK-RWZMTBSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3CCOC3C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)COC2=CC=CC(=C2)NC(=O)N[C@@H]3CCO[C@H]3C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.